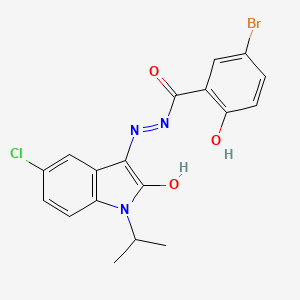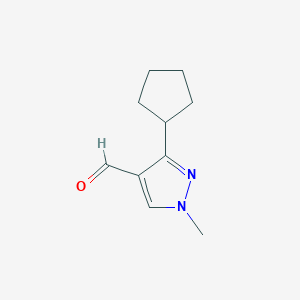![molecular formula C14H18N2O B2708260 N-cyano-3-ethyl-N-[(oxolan-3-yl)methyl]aniline CAS No. 1797081-87-8](/img/structure/B2708260.png)
N-cyano-3-ethyl-N-[(oxolan-3-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyano-3-ethyl-N-[(oxolan-3-yl)methyl]aniline is a chemical compound that belongs to the class of anilines. It is commonly referred to as CNOXAM or CNOXAM-3. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicine, materials science, and organic chemistry.
Mécanisme D'action
The mechanism of action of CNOXAM is not fully understood. However, it has been suggested that CNOXAM may inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms. CNOXAM has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CNOXAM has been shown to have both biochemical and physiological effects. In vitro studies have shown that CNOXAM inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CNOXAM has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that CNOXAM has antitumor activity in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CNOXAM in lab experiments is its high purity and stability. CNOXAM can be easily synthesized in large quantities with high purity, which makes it an ideal compound for use in lab experiments. One limitation of using CNOXAM in lab experiments is its potential toxicity. CNOXAM has been shown to have cytotoxic effects on cancer cells, but it may also have toxic effects on normal cells.
Orientations Futures
There are several future directions for the research of CNOXAM. One direction is to further investigate the mechanism of action of CNOXAM. Understanding the mechanism of action of CNOXAM may lead to the development of more effective anticancer agents. Another direction is to explore the potential applications of CNOXAM in other fields, such as materials science and organic chemistry. Finally, further studies are needed to determine the safety and efficacy of CNOXAM in vivo, which may pave the way for its use as an anticancer agent in humans.
Conclusion:
In conclusion, CNOXAM is a chemical compound with potential applications in various fields of scientific research. Its synthesis method has been optimized to produce high yields of CNOXAM with high purity. CNOXAM has been shown to have antitumor activity in vitro and in vivo, and it may have potential as an anticancer agent. Further research is needed to fully understand the mechanism of action of CNOXAM and to explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis of CNOXAM involves a reaction between 3-ethylphenyl isocyanate and 3-hydroxymethyl oxolane in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of CNOXAM as a white solid. This synthesis method has been optimized to produce high yields of CNOXAM with high purity.
Applications De Recherche Scientifique
CNOXAM has shown potential applications in various fields of scientific research. In the field of materials science, CNOXAM has been used as a building block for the synthesis of novel organic materials with unique properties. In organic chemistry, CNOXAM has been used as a reagent for the synthesis of various compounds. In the field of medicine, CNOXAM has been studied for its potential as an anticancer agent.
Propriétés
IUPAC Name |
(3-ethylphenyl)-(oxolan-3-ylmethyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-12-4-3-5-14(8-12)16(11-15)9-13-6-7-17-10-13/h3-5,8,13H,2,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMKHMJWINYBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC2CCOC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyano-3-ethyl-N-[(oxolan-3-yl)methyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,5,5-tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B2708181.png)

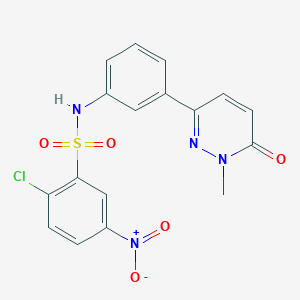
![3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2708185.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2708186.png)
![3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline](/img/structure/B2708187.png)
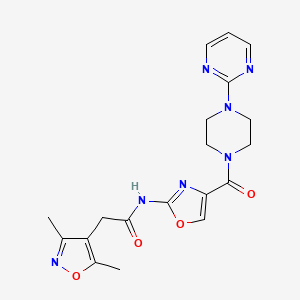

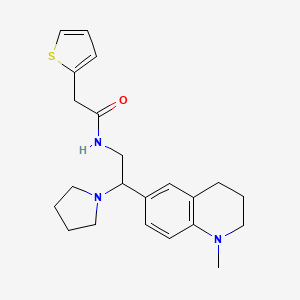
![5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2708191.png)
![Lithium 3-ethyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2708194.png)
